![molecular formula C12H8Cl2O2S B1608412 3-(4-chlorophenyl)benzenesulfonyl Chloride CAS No. 501697-62-7](/img/structure/B1608412.png)
3-(4-chlorophenyl)benzenesulfonyl Chloride
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure Analysis : A study by Rublova et al. (2017) focused on synthesizing new structural isomers related to 3-(4-chlorophenyl)benzenesulfonyl Chloride. They conducted crystal and molecular-electronic structure investigations and kinetic studies of these isomers, providing insights into their molecular architecture and reactivity (Rublova et al., 2017).
Friedel-Crafts Sulfonylation : Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions with 4-methyl benzenesulfonyl chloride. This study demonstrated the increased reactivity and higher yields of diaryl sulfones, contributing to the field of organic synthesis (Nara et al., 2001).
Synthesis and Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated the biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. This research provided insights into the biological activities of these derivatives, which are structurally related to 3-(4-chlorophenyl)benzenesulfonyl Chloride (Aziz‐ur‐Rehman et al., 2014).
Chemical Space Exploration in Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, in chemical transformations. This study highlighted the versatility of such compounds in synthesizing diverse molecular structures (Fülöpová & Soural, 2015).
Photocatalytic Degradation in Wastewater Treatment : Haarstrick et al. (1996) investigated the photocatalytic degradation of organic compounds (including 4-chlorophenol) using a novel fluidized bed photoreactor. Their research is relevant to understanding the environmental applications of chlorophenyl compounds (Haarstrick et al., 1996).
Advanced Oxidation Process for Water Treatment : Zhao et al. (2010) reported on an advanced oxidation process using zero-valent iron and peroxydisulfate to generate sulfate radicals, which efficiently degrade 4-chlorophenol in aqueous solution. This study contributes to the field of environmental chemistry and water treatment (Zhao et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonyl chloride, are known to react with compounds containing reactive n-h and o-h bonds .
Mode of Action
The mode of action of 3-(4-chlorophenyl)benzenesulfonyl Chloride is likely to involve electrophilic aromatic substitution . In this process, the compound acts as an electrophile, reacting with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Biochemical Pathways
The compound’s ability to form sulfonyl chlorides suggests it may influence pathways involving sulfonation .
Result of Action
The compound’s ability to form sulfonyl chlorides suggests it may have a role in the synthesis of other compounds .
Action Environment
properties
IUPAC Name |
3-(4-chlorophenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)17(14,15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBBMXATUMXJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393104 | |
Record name | 3-(4-chlorophenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)benzenesulfonyl Chloride | |
CAS RN |
501697-62-7 | |
Record name | 3-(4-chlorophenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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